molecular formula C15H15FO B025924 (2,4-Dimethylphenyl)(4-fluorophenyl)methanol CAS No. 356040-80-7

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Cat. No. B025924
M. Wt: 230.28 g/mol
InChI Key: NHZCILHYYQVWCB-UHFFFAOYSA-N
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Patent
US06946564B2

Procedure details

Under a nitrogen atmosphere, turnings of magnesium (16.8 g) were dispersed in THF (54 ml), and iodine (0.1 g) was added. Under a nitrogen atmosphere, a solution of 4-bromofluorobenzene (116 g) in THF (201 ml) was added dropwise at 15-40° C., and the mixture was stirred at 20-40° C. for 2 hr. The obtained mixture with a Grignard reagent was cooled and thereto was added dropwise a solution of 2,4-dimethylbenzaldehyde (81 g) in THF (81 ml) at 0-20° C. After the dropwise addition, the reaction mixture was stirred at 0-20° C. for 2 hr. A saturated aqueous ammonium chloride solution was added to stop the reaction. The reaction mixture was partitioned and the obtained organic layer was washed with saturated brine. The solvent was evaporated from the organic layer under reduced pressure to give (2,4-dimethylphenyl)-(4′-fluorophenyl)methanol (139.2 g, 100%) as a colorless oil. The obtained colorless oil was measured for 1H-NMR and found to be the same as in Example 1.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Name
Quantity
201 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
81 g
Type
reactant
Reaction Step Four
Name
Quantity
81 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.[CH3:10][C:11]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:12]=1[CH:13]=[O:14].[Cl-].[NH4+]>C1COCC1.II>[CH3:10][C:11]1[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:12]=1[CH:13]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[OH:14] |f:3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
54 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
201 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
81 g
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)C
Name
Quantity
81 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0.1 g
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20-40° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0-20° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the organic layer under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C(O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 139.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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